4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid
Overview
Description
“4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid” is a synthetic compound. It is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative .
Synthesis Analysis
The compound is synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular formula of the compound is C15H17N3O3S. The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 319.4 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Antibacterial Activity
Novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .
Anti-Inflammatory Activity
The benzothiazole nucleus is a highly important scaffold for drug development, which has been reported to show good anti-inflammatory activity .
Antitumor and Anticancer Activity
Benzothiazole derivatives have been reported to exhibit antitumor and anticancer activities. These compounds have been used in the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry .
Antifungal Activity
Benzothiazole derivatives have also been reported to show antifungal activity . These compounds can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules .
Antipsychotic Activity
3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Future Directions
properties
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(5-6-14(20)21)17-7-9-18(10-8-17)15-11-3-1-2-4-12(11)22-16-15/h1-4H,5-10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJCGOHMSZMZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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